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Compound of Interest

Compound Name: 2,5-Dimethylchroman-4-one

Cat. No.: B15595211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical framework for the

quantum chemical analysis of 2,5-Dimethylchroman-4-one. Due to the limited availability of

public domain quantum chemical data for this specific molecule, this document outlines a

robust computational and experimental workflow. The methodologies and data presentation

formats provided herein are based on established practices in computational chemistry and are

intended to serve as a blueprint for researchers undertaking similar studies.

Introduction to 2,5-Dimethylchroman-4-one and
Computational Chemistry
2,5-Dimethylchroman-4-one is a heterocyclic organic compound belonging to the

chromanone family. Chromanones are a class of compounds that have garnered significant

interest in medicinal chemistry due to their wide range of biological activities. Understanding

the three-dimensional structure, electronic properties, and reactivity of 2,5-Dimethylchroman-
4-one at a quantum mechanical level is crucial for elucidating its potential biological functions

and for the rational design of novel therapeutic agents.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),

offer a powerful in-silico approach to investigate the molecular properties of compounds like

2,5-Dimethylchroman-4-one. These calculations can provide valuable insights into molecular
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geometry, vibrational frequencies, electronic structure, and reactivity, which can complement

and guide experimental studies.

Hypothetical Computational Methodology
This section outlines a typical workflow for performing quantum chemical calculations on 2,5-
Dimethylchroman-4-one.

Molecule Building & 
Initial Optimization

DFT Method Selection
(e.g., B3LYP)

Basis Set Selection
(e.g., 6-311++G(d,p))

Geometry Optimization

Frequency Calculation

Electronic Property Calculation
(HOMO, LUMO, Mulliken Charges)Thermodynamic Analysis

Data Analysis & Visualization
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Caption: Computational workflow for quantum chemical calculations.

Software and Initial Structure
The initial 3D structure of 2,5-Dimethylchroman-4-one would be constructed using a

molecular builder and pre-optimized using a molecular mechanics force field (e.g., MMFF94).

All subsequent quantum chemical calculations would be performed using a software package

such as Gaussian, ORCA, or Spartan.

Density Functional Theory (DFT) Calculations
DFT calculations would be employed to determine the optimized molecular geometry and other

properties. The B3LYP functional, which combines Becke's three-parameter hybrid exchange

functional with the Lee-Yang-Parr correlation functional, is a commonly used and reliable

choice for organic molecules. A triple-zeta Pople-style basis set with diffuse and polarization

functions, such as 6-311++G(d,p), would be appropriate to provide a good balance between

accuracy and computational cost.

Geometry Optimization and Frequency Calculations
The initial structure would be optimized to a local minimum on the potential energy surface

without any symmetry constraints. The convergence criteria would be set to the default values

of the chosen software. Following optimization, frequency calculations would be performed at

the same level of theory to confirm that the optimized structure corresponds to a true minimum

(i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and

other thermodynamic properties. The calculated vibrational frequencies can also be compared

with experimental IR and Raman spectra.

Electronic Property Calculations
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied

Molecular Orbital (LUMO) are crucial for understanding the electronic and optical properties of

the molecule, as well as its reactivity. The HOMO-LUMO energy gap provides an indication of

the molecule's chemical stability. Mulliken population analysis would be performed to calculate

the partial atomic charges, which are useful for understanding the electrostatic potential and

identifying potential sites for electrophilic and nucleophilic attack.
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Predicted Data Presentation (Illustrative)
The following tables present examples of the kind of quantitative data that would be obtained

from the proposed quantum chemical calculations.

Table 1: Optimized Geometrical Parameters (Selected)

Parameter Bond/Angle/Dihedral Calculated Value

Bond Lengths (Å) C=O 1.22

C-O (ring) 1.37

C-C (aromatic) 1.39 - 1.41

Bond Angles (°) O=C-C 121.5

C-O-C (ring) 118.0

Dihedral Angles (°) O=C-C-C 178.5

Table 2: Calculated Vibrational Frequencies (Selected)

Vibrational Mode Functional Group
Calculated Frequency
(cm⁻¹)

C=O Stretch Carbonyl 1685

C-H Stretch (aromatic) Aromatic Ring 3050 - 3100

C-H Stretch (aliphatic) Methyl/Methylene 2850 - 2960

Table 3: Electronic Properties

Property Value (eV)

HOMO Energy -6.54

LUMO Energy -1.82

HOMO-LUMO Gap 4.72
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Table 4: Mulliken Atomic Charges (Selected Atoms)

Atom Charge (e)

O (carbonyl) -0.55

C (carbonyl) +0.48

O (ring) -0.35

Table 5: Thermodynamic Properties

Property Value

Zero-Point Vibrational Energy (kcal/mol) 125.7

Enthalpy (Hartree) -652.34

Gibbs Free Energy (Hartree) -652.39

Experimental Protocols
Experimental validation is essential to confirm the theoretical findings. The following section

details a general workflow for the synthesis and characterization of 2,5-Dimethylchroman-4-
one.
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Synthesis of 2,5-Dimethylchroman-4-one

Purification (e.g., Column Chromatography)

Structural Characterization

¹H NMR & ¹³C NMR Mass Spectrometry (MS) Infrared (IR) Spectroscopy

Data Analysis & Comparison with 
Computational Results

Click to download full resolution via product page

Caption: Experimental workflow for synthesis and characterization.

Synthesis
A plausible synthetic route for 2,5-Dimethylchroman-4-one involves the reaction of 3,5-

dihydroxytoluene with crotonic acid in the presence of a dehydrating agent such as

polyphosphoric acid.[1] The reaction mixture would be heated to drive the reaction to

completion. After cooling, the product would be extracted using an appropriate organic solvent

and purified, for example, by column chromatography on silica gel.

Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be

recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like CDCl₃.[2] The

chemical shifts, coupling constants, and integration of the signals would be used to confirm

the structure of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

determine the exact mass of the synthesized compound, confirming its elemental

composition.[2]

Infrared (IR) Spectroscopy: The IR spectrum would be recorded to identify the characteristic

functional groups present in the molecule. The position of the carbonyl (C=O) stretching

frequency would be of particular interest for comparison with the calculated value.

Potential Biological Significance and Signaling
Pathways
While the specific biological activity of 2,5-Dimethylchroman-4-one is not extensively

documented, related chromanone structures have been shown to possess a range of biological

activities. Computational data can be instrumental in predicting the potential interaction of 2,5-
Dimethylchroman-4-one with biological targets. For example, the calculated molecular

electrostatic potential can suggest how the molecule might interact with a protein's active site.

Further molecular docking studies could then be performed to predict the binding affinity and

mode of interaction with specific proteins, such as kinases in a signaling pathway.

External Signal Receptor Kinase 1 Kinase 2 Transcription Factor Cellular Response

2,5-Dimethylchroman-4-one
(Potential Inhibitor)

Click to download full resolution via product page

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion
This technical guide has outlined a comprehensive theoretical and experimental framework for

the study of 2,5-Dimethylchroman-4-one. The proposed quantum chemical calculations,

based on Density Functional Theory, would provide detailed insights into the molecular
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structure, electronic properties, and vibrational spectra of the molecule. The illustrative data

tables and workflows presented herein serve as a template for the systematic investigation and

reporting of such data. The integration of these computational methods with experimental

synthesis and characterization is crucial for a thorough understanding of 2,5-
Dimethylchroman-4-one and for exploring its potential applications in fields such as drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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